

(4-Chlorophenyl)(cyclopropyl)methanol chemical properties

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Compound of Interest

Compound Name: (4-Chlorophenyl)
(cyclopropyl)methanol

CAS No.: 18228-43-8

Cat. No.: B1346928

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Technical Profile: (4-Chlorophenyl) (cyclopropyl)methanol

CAS Registry Number: 18228-43-8 Synonyms:

-Cyclopropyl-4-chlorobenzyl alcohol; (4-Chlorophenyl)(cyclopropyl)carbinol[1]

Executive Summary

(4-Chlorophenyl)(cyclopropyl)methanol is a high-value chiral building block extensively utilized in the synthesis of agrochemicals (specifically triazole fungicides like Cyproconazole) and pharmaceutical intermediates targeting GPCR pathways. Its structural uniqueness lies in the cyclopropylcarbinyl motif, which imparts significant metabolic stability while introducing latent reactivity—specifically the potential for ring-expansion rearrangements under acidic conditions. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and handling protocols, designed for researchers requiring high-purity isolation and downstream application.

Chemical Identity & Physicochemical Properties

Property	Data	Note
	C	
Molecular Formula	H	
	ClO	
Molecular Weight	182.65 g/mol	
Exact Mass	182.0498	
Appearance	Viscous colorless to pale yellow oil	Often solidifies upon high-vacuum drying or cooling.[1]
Boiling Point	250–255 °C (760 mmHg)	Decomposes if distilled without vacuum.[1]
Density	1.18 ± 0.05 g/cm ³	Estimated at 20 °C.
Solubility	Soluble in DCM, THF, EtOAc, MeOH	Insoluble in water.[1]
pKa	~13.9 (Secondary Alcohol)	
Chirality	1 Stereocenter	Typically synthesized as a racemate unless asymmetric catalysis is employed.[1]

Synthetic Methodologies

Two primary routes exist for the synthesis of **(4-Chlorophenyl)(cyclopropyl)methanol**. The choice depends on the availability of starting materials and the scale of operation.

Method A: Grignard Addition (Preferred for Lab Scale)

This route offers the highest atom economy and direct access to the alcohol from commercially available aldehydes.

- Precursor: 4-Chlorobenzaldehyde[1][2]
- Reagent: Cyclopropylmagnesium bromide (generated in situ or purchased)

- Solvent: Anhydrous THF or Diethyl Ether

Protocol:

- Reagent Preparation: In a flame-dried 3-neck flask under Argon, charge 1.1 equivalents of Cyclopropylmagnesium bromide (0.5 M in THF). Cool to 0 °C.
- Addition: Dissolve 4-Chlorobenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining internal temperature <5 °C to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2); disappearance of aldehyde ($R_f \sim 0.6$) indicates completion.
- Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH

Cl. Crucial: Do not use HCl for quenching; acidic conditions can trigger cyclopropyl ring opening (see Section 4).

- Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

- Purification: Flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Method B: Ketone Reduction (Preferred for Scale-Up)

This route avoids the handling of sensitive organometallics on a large scale.

- Precursor: (4-Chlorophenyl)(cyclopropyl)methanone[1]
- Reagent: Sodium Borohydride (NaBH₄)[3]
- Solvent: Methanol/THF (10:1)

Protocol:

- Dissolve (4-Chlorophenyl)(cyclopropyl)methanone (1.0 eq) in MeOH/THF. Cool to 0 °C.
- Add NaBH
(0.6 eq) portion-wise to control hydrogen evolution.
- Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
- Quench with water.[4] Evaporate bulk methanol. Extract aqueous residue with DCM.

Reactivity Profile & Mechanistic Risks

The defining feature of this molecule is the cyclopropylcarbiny system. While the cyclopropyl group is robust under basic and neutral conditions, it is highly labile under acidic conditions.

The Cyclopropylcarbiny Rearrangement: When exposed to strong acids (e.g., HCl, H

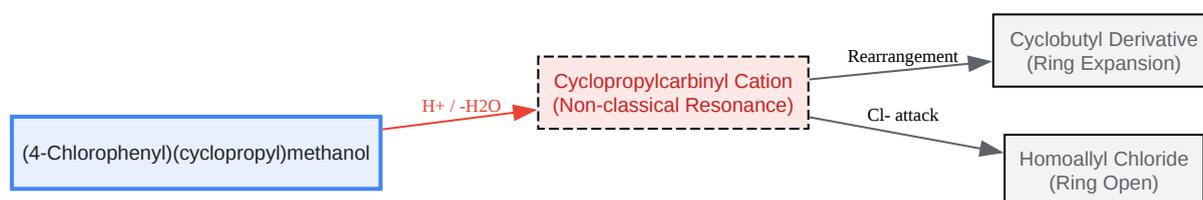
SO

, or Lewis acids like BF

), the hydroxyl group is protonated and leaves, generating a cyclopropylcarbiny cation. This non-classical cation equilibrates rapidly with the cyclobutyl cation and the homoallyl cation, leading to a mixture of ring-expanded and ring-opened products.[1]

Implication: Avoid acidic workups or reagents (e.g., SOCl

for chlorination) unless the specific rearrangement product is desired.

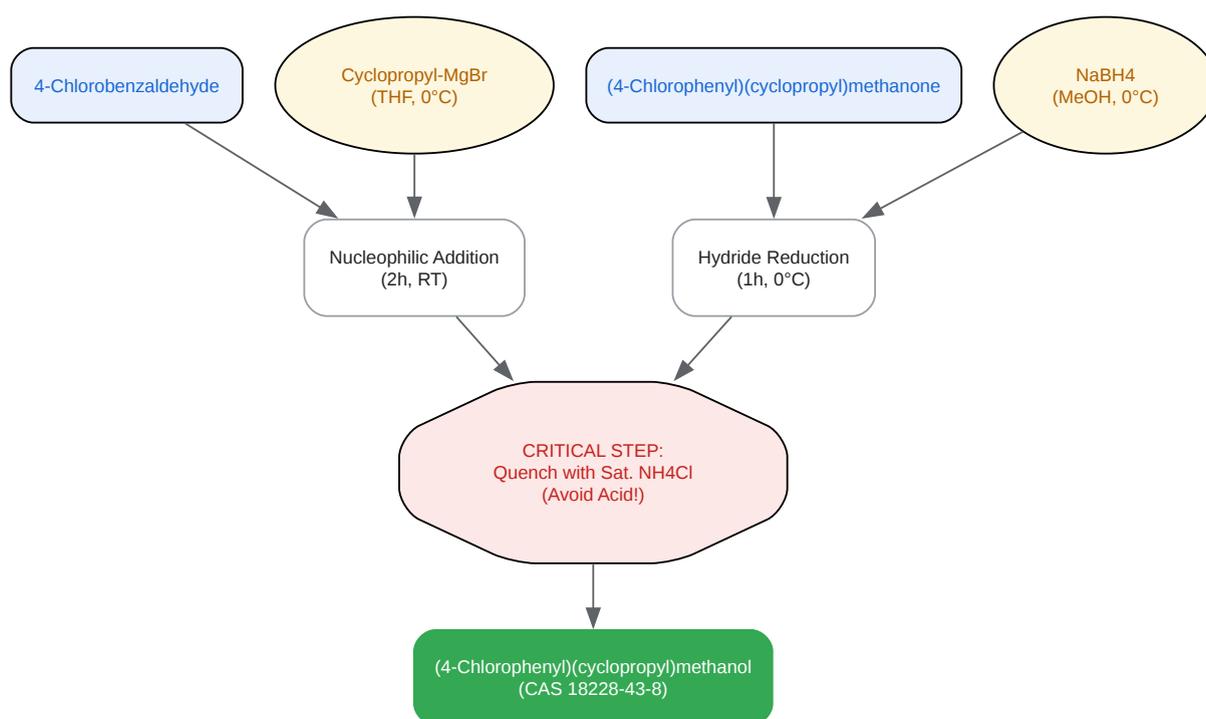


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Figure 1: Acid-catalyzed rearrangement pathways inherent to cyclopropyl carbinols.[1]

Synthesis Workflow Visualization

The following diagram contrasts the two primary synthesis pathways, highlighting the critical control points.



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Figure 2: Comparative synthesis workflows. Note the unified critical quenching step to preserve the cyclopropyl ring.

Applications in Drug & Agrochemical Development

Agrochemicals (Fungicides)

This alcohol is a direct precursor to triazole fungicides. The hydroxyl group is typically converted to a leaving group (mesylate or tosylate) followed by displacement with 1,2,4-triazole.

- Target: Ergosterol biosynthesis inhibition (CYP51).
- Example: Analogues of Cyproconazole and Tebuconazole.

Pharmaceuticals[1][5][6][7]

- GPCR Modulators: The cyclopropyl group is often used as a bioisostere for isopropyl or phenyl groups to improve metabolic stability (blocking CYP450 oxidation sites) and increase potency through rigidification.
- Intermediate for:

integrin inhibitors and specific antihistamines where the 4-chlorophenyl motif provides lipophilic pocket binding.[1]

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is prone to slow oxidation to the ketone if exposed to air over long periods.
- Incompatibility: Strong oxidizing agents (converts to ketone), Strong acids (causes polymerization/rearrangement).

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